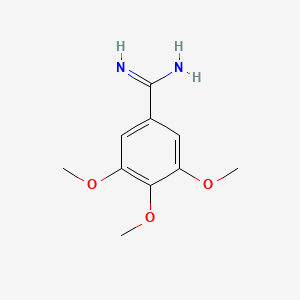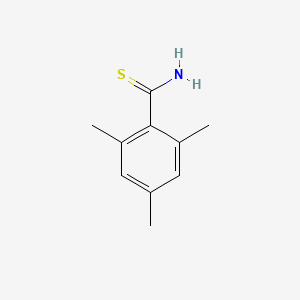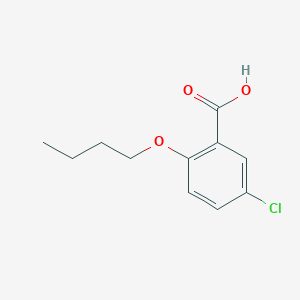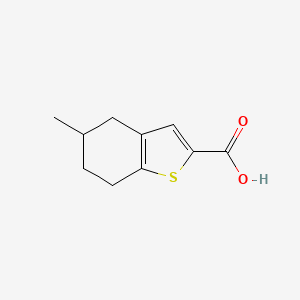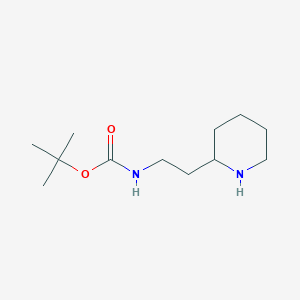
Butyl sorbate
描述
Butyl sorbate, also known as butyl (E,E)-2,4-hexadienoate, is an organic compound with the molecular formula C10H16O2. It is a colorless to slightly yellow liquid with low water solubility. This compound is known for its stability and antimicrobial properties, making it useful in various applications .
作用机制
Target of Action
Butyl sorbate, a derivative of sorbic acid, is primarily used as a food preservative. Its primary targets are microorganisms, such as bacteria and fungi, that can spoil food. By inhibiting the growth of these microorganisms, this compound helps to extend the shelf life of food products .
Mode of Action
It is believed to work by disrupting the metabolic processes of the microorganisms, thereby inhibiting their growth and reproduction .
Biochemical Pathways
This interference could disrupt processes such as energy production or protein synthesis, which are crucial for the growth and survival of the microorganisms .
Result of Action
The primary result of this compound’s action is the inhibition of microbial growth. This helps to prevent food spoilage, extending the shelf life of food products. On a molecular level, this likely involves disruption of essential metabolic processes within the microorganisms .
生化分析
Biochemical Properties
Butyl sorbate plays a significant role in biochemical reactions, particularly as an antimicrobial agent. It interacts with various enzymes, proteins, and other biomolecules to inhibit the growth of microorganisms. The primary mechanism involves the disruption of microbial cell membranes, leading to cell lysis. This compound also interacts with enzymes involved in fatty acid metabolism, such as lipases, by inhibiting their activity and thus preventing the synthesis of essential fatty acids required for microbial growth .
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In microbial cells, this compound inhibits the synthesis of essential fatty acids, leading to cell death. In mammalian cells, it can modulate the expression of genes involved in inflammatory responses and oxidative stress, thereby impacting cell viability and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cell membranes and enzymes. This compound binds to the lipid bilayer of cell membranes, increasing membrane permeability and causing cell lysis. It also inhibits the activity of enzymes such as lipases and esterases, which are crucial for lipid metabolism. This inhibition disrupts the synthesis of essential fatty acids and other lipids, leading to cell death in microorganisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over time, this compound can degrade, leading to a reduction in its antimicrobial efficacy. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antimicrobial properties without causing significant toxicity. At high doses, it can cause adverse effects such as liver and kidney damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound is effective at inhibiting microbial growth at specific concentrations but becomes toxic at higher levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, including lipid metabolism. It interacts with enzymes such as lipases and esterases, which are responsible for the hydrolysis of lipids. The inhibition of these enzymes by this compound disrupts the normal metabolic flux, leading to an accumulation of unmetabolized lipids and a reduction in the synthesis of essential fatty acids .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The localization and accumulation of this compound within specific cellular compartments can influence its antimicrobial activity and toxicity .
Subcellular Localization
This compound is primarily localized in the lipid bilayer of cell membranes, where it exerts its antimicrobial effects. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may affect lipid metabolism and energy production. The subcellular localization of this compound is influenced by factors such as its chemical structure and the presence of targeting signals .
准备方法
Butyl sorbate is typically synthesized through the esterification of sorbic acid with butanol. The reaction is catalyzed by p-toluenesulfonic acid, and butyl acetate is used as a dehydrating agent. The reaction mixture is heated, and the resulting this compound is purified through distillation .
Industrial Production Methods:
Raw Materials: Sorbic acid and butanol.
Catalyst: p-Toluenesulfonic acid.
Dehydrating Agent: Butyl acetate.
Reaction Conditions: Heating the mixture to facilitate esterification.
Purification: Distillation to obtain pure this compound.
化学反应分析
Butyl sorbate undergoes various chemical reactions, including hydrogenation, oxidation, and esterification.
Hydrogenation:
Reagents: Cp*-ruthenium (II) catalyst.
Conditions: 50°C, 4 MPa pressure.
Products: Butyl cis-hex-3-enoate
Oxidation:
Reagents: Common oxidizing agents like potassium permanganate.
Conditions: Standard laboratory conditions.
Products: Corresponding carboxylic acids and alcohols.
Esterification:
Reagents: Alcohols and acids.
Conditions: Acidic or basic catalysts.
Products: Various esters depending on the reactants used.
科学研究应用
Butyl sorbate has several applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor in the synthesis of other organic compounds.
- Employed in selective hydrogenation reactions to produce specific isomers .
Biology:
- Investigated for its antimicrobial properties against various pathogens .
- Studied for its potential use in food preservation due to its antimicrobial activity .
Medicine:
- Explored for its potential anticancer properties when complexed with metals .
- Evaluated for its ability to enhance the efficacy of traditional antibiotics .
Industry:
相似化合物的比较
Methyl Sorbate: Used in similar applications but has different physical properties due to the shorter alkyl chain.
Ethyl Sorbate: Similar antimicrobial properties but with different solubility and stability characteristics.
Propyl Sorbate: Used in food preservation and has a slightly different antimicrobial spectrum.
Uniqueness of Butyl Sorbate:
属性
IUPAC Name |
butyl (2E,4E)-hexa-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-5-7-8-10(11)12-9-6-4-2/h3,5,7-8H,4,6,9H2,1-2H3/b5-3+,8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVZKPKDMFXESQ-VSAQMIDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305286 | |
| Record name | Butyl (2E,4E)-2,4-hexadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7367-78-4 | |
| Record name | Butyl (2E,4E)-2,4-hexadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7367-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl sorbate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007367784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7367-78-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butyl (2E,4E)-2,4-hexadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701305286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl (E,E)-hexa-2,4-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL SORBATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PGD652VR5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1277312.png)
![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)
